1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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Overview
Description
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a pyran ring, along with an isopropyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a thiophene-containing aldehyde in the presence of a base, followed by cyclization to form the fused pyrano[4,3-c]pyrazole ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiophene ring or the pyrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the thiophene ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings .
Scientific Research Applications
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Medicine: The compound is being investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- 1-Isopropyl-3-(furan-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- 1-Isopropyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Uniqueness
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to the specific positioning of the thiophene ring and the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C13H16N2OS |
---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
1-propan-2-yl-3-thiophen-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C13H16N2OS/c1-9(2)15-12-3-5-16-7-11(12)13(14-15)10-4-6-17-8-10/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI Key |
FGAVHAHEBSWAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(COCC2)C(=N1)C3=CSC=C3 |
Origin of Product |
United States |
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